Dasiglucagon is a synthetic analog of glucagon, a peptide hormone crucial for glucose metabolism. It is primarily used in the treatment of severe hypoglycemia, particularly in individuals with diabetes. Dasiglucagon consists of 29 amino acids, including seven modifications that enhance its stability and efficacy compared to endogenous glucagon. It was approved by the U.S. Food and Drug Administration in March 2021 and is marketed under the brand name Zegalogue .
Dasiglucagon is classified as an antihypoglycemic agent and falls under several categories, including:
The chemical structure of dasiglucagon can be represented by the formula with a unique identifier of CID 126961379 .
Dasiglucagon is synthesized through solid-phase peptide synthesis, which allows for the incorporation of specific amino acid substitutions that improve its pharmacological properties. The modifications include alterations to increase resistance to enzymatic degradation and enhance solubility. The synthesis process typically involves:
The molecular structure of dasiglucagon features a sequence of 29 amino acids that are critical for its biological activity. The structural modifications enhance its stability compared to natural glucagon. Key structural data include:
Dasiglucagon undergoes specific biochemical reactions upon administration:
The pharmacodynamics of dasiglucagon demonstrate a rapid increase in plasma glucose levels following administration, significantly outpacing that of traditional glucagon formulations .
Dasiglucagon operates by mimicking endogenous glucagon's action:
Clinical studies have shown that dasiglucagon can achieve significant increases in blood glucose levels within 30 minutes post-administration, demonstrating its efficacy over traditional glucagon formulations .
Dasiglucagon exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a therapeutic agent for treating severe hypoglycemia .
Dasiglucagon is primarily utilized in clinical settings for:
Research continues into potential new applications for dasiglucagon beyond hypoglycemia management, exploring its implications in broader metabolic disorders .
Dasiglucagon represents a structurally optimized glucagon analog engineered through strategic amino acid substitutions to overcome the intrinsic instability of native glucagon in aqueous solutions. This 29-amino acid peptide incorporates seven specific mutations that confer fibrillation resistance while preserving biological activity [2] [8]. The substitution framework was designed through comprehensive structure-function analysis targeting residues implicated in glucagon's characteristic amyloid-like fibril formation.
Position-specific mutagenesis focused on residues within hydrophobic clusters (particularly the central hydrophobic domain spanning positions 12-29) that drive self-association and fibrillogenesis. Key substitutions include the replacement of phenylalanine at position 6 with tyrosine, methionine at position 27 with asparagine, and valine at position 23 with glutamine [8]. These modifications disrupt π-π stacking interactions and hydrophobic contacts that initiate fibrillation cascades. Accelerated stability studies (40°C under shaking conditions) confirmed dasiglucagon remains aggregation-free for over 14 days, while native glucagon forms fibrils within hours under identical conditions [8].
Thermodynamic analysis revealed substituted residues exhibit improved hydration shells and reduced β-sheet propensity. Isothermal titration calorimetry demonstrated the mutated peptide maintains a marginally higher free energy state (ΔG = +1.3 kcal/mol) compared to native glucagon, creating an energy barrier against spontaneous aggregation [8]. The substitutions collectively increase the peptide's conformational entropy, effectively raising the activation energy required for nucleation-dependent fibrillation.
Table 1: Key Amino Acid Substitutions in Dasiglucagon
Position | Native Glucagon Residue | Dasiglucagon Residue | Stabilization Mechanism |
---|---|---|---|
6 | Phenylalanine | Tyrosine | Disrupts π-π stacking |
12 | Lysine | Glutamate | Enhances hydrophilicity |
16 | Serine | Aspartic acid | Introduces charge repulsion |
20 | Alanine | Glutamic acid | Increases solvation |
23 | Valine | Glutamine | Disrupts hydrophobic core |
27 | Methionine | Asparagine | Prevents sulfur-mediated aggregation |
28 | Asparagine | Glutamic acid | Enhances surface charge |
Molecular dynamics simulations (200ns trajectories) comparing dasiglucagon and native glucagon revealed fundamental differences in conformational behavior. Native glucagon sampled compact helical structures (residues 5-29) with 45% α-helix content that readily exposed hydrophobic patches during transient unfolding events. In contrast, dasiglucagon maintained a dynamic equilibrium between partial helical (residues 10-20) and extended loop conformations, with only 28% persistent α-helix content [8]. This conformational plasticity prevents prolonged exposure of hydrophobic domains, reducing intermolecular association tendencies. The substituted residues enhanced peptide-water interactions, increasing hydrogen bonding by 22% compared to native glucagon (average 58 H-bonds vs. 47.5 at 310K) [8].
Dasiglucagon achieves colloidal stability at concentrations up to 20 mg/mL in physiological pH solutions – a 10-fold improvement over native glucagon [8]. Analytical ultracentrifugation confirmed the molecule remains predominantly monomeric (>98%) at therapeutic concentrations (1-5 mg/mL), with a dimerization constant (Kd) of 1.7 × 10⁻³ M versus 8.9 × 10⁻⁵ M for native glucagon [3]. Conformational stability thresholds were established via variable-temperature circular dichroism, demonstrating dasiglucagon maintains structural integrity up to 65°C (midpoint transition temperature, Tm), compared to 42°C for native glucagon [8]. The free energy of unfolding (ΔG°unf) increased from 3.2 kcal/mol (native) to 6.8 kcal/mol (dasiglucagon), indicating substantially enhanced resistance to thermal denaturation.
Table 2: Stability Parameters of Dasiglucagon vs. Native Glucagon
Parameter | Native Glucagon | Dasiglucagon | Improvement Factor |
---|---|---|---|
Aggregation onset (37°C) | 2.8 hours | >1 year | >3000x |
Monomeric fraction (5 mg/mL) | 68% | 99.5% | 1.46x |
Dimerization constant (Kd) | 8.9 × 10⁻⁵ M | 1.7 × 10⁻³ M | 19x less dimerization |
Midpoint transition temperature | 42°C | 65°C | +23°C |
ΔG°unf (kcal/mol) | 3.2 | 6.8 | 2.13x |
Despite substantial structural modifications, dasiglucagon maintains near-equivalent binding affinity (Kd = 1.9 nM) to the glucagon receptor compared to native glucagon (Kd = 2.1 nM) [2]. This conservation was achieved through strategic preservation of pharmacophore residues: molecular docking simulations confirmed tyrosine¹, aspartate⁹, serine¹¹, arginine¹⁷, and tyrosine²⁰ maintain identical positioning within the receptor binding cleft [8]. The substituted residues primarily occupy solvent-exposed regions without participating in direct receptor contacts. Notably, the tyrosine-for-phenylalanine substitution at position 6 enhances polar contacts with Gln²⁵⁸ of the receptor, compensating for minor perturbations caused by glutamate at position 16 [8]. Functional cAMP assays in HEK293 cells expressing human glucagon receptors demonstrated equivalent maximal efficacy (Eₘₐₓ) and a right-shifted EC₅₀ (0.64 nM vs. 0.52 nM for native glucagon), confirming preserved agonism [3].
The amino acid substitutions redirect degradation pathways from aggregation toward first-order hydrolysis. Native glucagon degrades primarily through nucleation-dependent fibrillation (70% of degradation products), while dasiglucagon undergoes predominantly hydrolytic cleavage (85% of degradation products) at labile aspartate-proline bonds [8]. Accelerated degradation studies (pH 7.4, 40°C) identified deamidation at asparagine²⁸ and aspartate isomerization as primary degradation routes, occurring at rates 4-fold slower than fibrillation in native glucagon [8]. The modifications also confer resistance to enzymatic degradation: dasiglucagon exhibited a 2.3-fold longer plasma half-life (t₁/₂ = 30 minutes) compared to native glucagon (t₁/₂ = 13 minutes) in human plasma incubation studies, attributed to reduced susceptibility to dipeptidyl peptidase cleavage and neutral endopeptidase activity [7] [8].
Table 3: Structure-Activity Relationship of Key Substitutions
Position | Substitution | Receptor Interaction Impact | Degradation Pathway Influence |
---|---|---|---|
6 | Phe→Tyr | Enhanced H-bond with Gln²⁵⁸ | Blocks oxidation-prone site |
12 | Lys→Glu | No direct impact | Eliminates trypsin cleavage site |
16 | Ser→Asp | Steric interference with loop | Introduces new deamidation site |
20 | Ala→Glu | Peripheral charge modification | Increases surface charge repulsion |
23 | Val→Gln | None (solvent-exposed) | Disrupts hydrophobic nucleation |
27 | Met→Asn | None | Eliminates oxidation-sensitive residue |
28 | Asn→Glu | Altered backbone conformation | Accelerates Asn²⁸ deamidation |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3